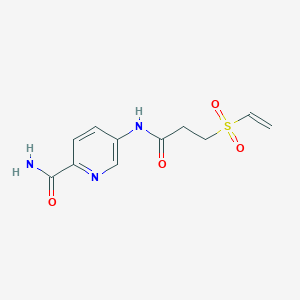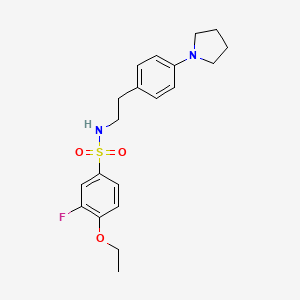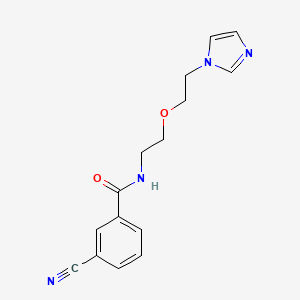![molecular formula C10H10N2O2 B2739577 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid CAS No. 1279202-47-9](/img/structure/B2739577.png)
3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid, also known as CPP, is a compound that has been extensively studied for its potential application in neuroscience research. CPP is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity, learning, and memory.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The synthesis of 3-(Pyrrole-2′-carboxamido)propanoic acid, a related compound, has been achieved through the reaction of β-alanine methyl ester with 2-trichloroacetylpyrrole, followed by saponification and acidification, yielding an 85.4% yield. Its crystal structure, determined by X-ray diffraction, reveals a pyrrole ring and a propionic acid subchain linked by an amido bond. This study contributes to understanding the structural properties of pyrrole derivatives, which could be crucial for further applications in material science and chemistry (Zeng Xiang, 2005).
Chemical Properties and Applications
Hydrogen Bonding Study : Research on hydrogen bonding in pyrrolidine derivatives, which include 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid, provides insights into the interaction between carboxylic acid protons and the oxo group of heterocycles. This understanding is vital for designing molecules with specific chemical and physical properties, relevant for pharmaceuticals and materials science (P. Dobbin et al., 1993).
Electroanalytic and Spectroscopic Properties : N-substituted poly(bis-pyrrole) films, incorporating pyrrolopyridinyl derivatives, have been synthesized and characterized for their electrochromic and ion receptor properties. These compounds show potential applications in metal recovery and as ion sensors due to their selective response towards specific ions (O. Mert et al., 2013).
Biological Applications
- Tetramic Acid Compounds : Tetramic acids, which include the pyrrolidine structure, exhibit diverse bioactivities. Marine-derived microorganisms have been a significant source of novel tetramic acids, showcasing the compound's relevance in discovering new therapeutic agents (Minghua Jiang et al., 2020).
Material Science
- Layered Double Hydroxides : Pyrrole carboxylic acid derivatives have been intercalated in layered double hydroxides (LDHs), demonstrating the potential of these compounds in creating new organically modified nanocomposites for various applications, including catalysis and environmental remediation (J. Tronto et al., 2008).
Propiedades
IUPAC Name |
3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9(14)4-7-12-6-3-8-2-1-5-11-10(8)12/h1-3,5-6H,4,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBIEZUXUHXIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea](/img/no-structure.png)
![4-(5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2739499.png)
![[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate](/img/structure/B2739500.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2739503.png)
![1-(1,3-Benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2739507.png)
![N-(3-hydroxypropyl)-4-[(1-oxo-2,6,7,8-tetrahydrocyclopenta[2,3]thieno[2,4-b]pyrimidin-3-yl)thio]butanamide](/img/structure/B2739509.png)

![1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2739511.png)
![N-(4-cyanophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2739513.png)
![6-benzyl-N-[3-(dimethylamino)propyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2739514.png)
![4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2739515.png)
